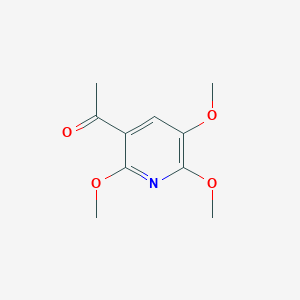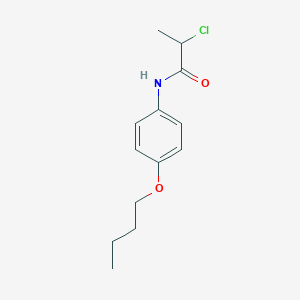
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride
Vue d'ensemble
Description
“N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” is a chemical compound with the CAS number 120739-62-0 .
Molecular Structure Analysis
The molecular formula of “N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” is C8H11ClN2 . The exact mass is 170.0610761 g/mol and the monoisotopic mass is also 170.0610761 g/mol .Physical And Chemical Properties Analysis
“N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride” has a molecular weight of 170.64 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The topological polar surface area is 24.9 Ų . It has three rotatable bonds .Applications De Recherche Scientifique
DNA Binding and Cytotoxicity Studies
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride and related compounds have been investigated for their DNA binding properties and cytotoxicity. A study by Kumar et al. (2012) explored the DNA binding and nuclease activity of Cu(II) complexes of related tridentate ligands, demonstrating their potential in minor structural changes of DNA and indicating low toxicity for different cancer cell lines (Kumar et al., 2012).
Insecticidal Activity and DFT Study
Research has been conducted on derivatives of N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride for their insecticidal activity. Shi et al. (2008) synthesized a compound involving this chemical and assessed its structure and insecticidal effectiveness. The study highlights the compound's promising insecticidal properties (Shi et al., 2008).
Synthesis and Structural Studies
There are studies focused on synthesizing and characterizing compounds related to N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride. One such research, by Nyamato et al. (2016), investigated the reduction of imine compounds to produce amine analogs, providing insights into the synthesis and molecular structure of these compounds (Nyamato et al., 2016).
Corrosion Inhibition Studies
Das et al. (2017) explored the use of Schiff base complexes, including derivatives of N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride, as corrosion inhibitors on mild steel. This research is significant in materials science, especially for understanding corrosion processes and developing new inhibitors (Das et al., 2017).
Catalytic Applications
Research has also been conducted on the catalytic applications of palladium(II) complexes of (pyridyl)imine ligands, which are related to N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride. Studies like those by Zulu et al. (2020) demonstrate the potential of these complexes in catalyzing reactions such as methoxycarbonylation of olefins (Zulu et al., 2020).
Safety And Hazards
Propriétés
IUPAC Name |
N-[(6-chloropyridin-3-yl)methyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2.ClH/c1-2-10-5-7-3-4-8(9)11-6-7;/h3-4,6,10H,2,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBGQIXKUZNEDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN=C(C=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-Chloropyridin-3-yl)methyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Chloro-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B1402895.png)
![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)
![[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402897.png)
![[3-(4-Isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1402898.png)


![2-Chloro-N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402905.png)


![[2-(1,3-Benzothiazol-2-yl)-2-methylpropyl]-amine dihydrochloride](/img/structure/B1402909.png)

![5,5-Dimethyl-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1402913.png)
![{3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}acetonitrile](/img/structure/B1402914.png)